molecular formula C13H15F3 B12541586 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene CAS No. 652131-21-0

1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene

Katalognummer: B12541586
CAS-Nummer: 652131-21-0
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: RGEMSKZTGYALEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a hex-3-en-3-yl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-hexen-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. Catalysts such as zeolites or metal-organic frameworks may be employed to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the hex-3-en-3-yl group to a single bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hex-3-en-3-yl group. These substituents affect the compound’s behavior in electrophilic and nucleophilic reactions, as well as its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

    1-(Hex-3-en-3-yl)-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(Hex-3-en-3-yl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    1-(Hex-3-en-3-yl)-4-nitrobenzene: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness: 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound more reactive in certain chemical reactions and potentially more useful in specific applications compared to its analogs.

Eigenschaften

CAS-Nummer

652131-21-0

Molekularformel

C13H15F3

Molekulargewicht

228.25 g/mol

IUPAC-Name

1-hex-3-en-3-yl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H15F3/c1-3-5-10(4-2)11-6-8-12(9-7-11)13(14,15)16/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

RGEMSKZTGYALEN-UHFFFAOYSA-N

Kanonische SMILES

CCC=C(CC)C1=CC=C(C=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.